molecular formula C15H17N3OS B6967523 1-Methyl-3-[(3-methylquinoxalin-2-yl)methylsulfanyl]pyrrolidin-2-one

1-Methyl-3-[(3-methylquinoxalin-2-yl)methylsulfanyl]pyrrolidin-2-one

Cat. No.: B6967523
M. Wt: 287.4 g/mol
InChI Key: DIQFQRJNUXKBOC-UHFFFAOYSA-N
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Description

1-Methyl-3-[(3-methylquinoxalin-2-yl)methylsulfanyl]pyrrolidin-2-one is a complex organic compound that features a pyrrolidinone ring substituted with a quinoxaline derivative

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-3-[(3-methylquinoxalin-2-yl)methylsulfanyl]pyrrolidin-2-one typically involves multi-step organic reactions. One common method includes the reaction of 3-methylquinoxaline-2-carbaldehyde with 1-methylpyrrolidin-2-one in the presence of a suitable base and a sulfur source. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Green chemistry principles, such as the use of less hazardous solvents and reagents, are also considered to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-3-[(3-methylquinoxalin-2-yl)methylsulfanyl]pyrrolidin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while reduction of the quinoxaline ring can produce dihydroquinoxaline derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-Methyl-3-[(3-methylquinoxalin-2-yl)methylsulfanyl]pyrrolidin-2-one involves its interaction with various molecular targets. In biological systems, it can bind to enzymes and receptors, altering their activity and leading to antimicrobial or anticancer effects. The quinoxaline moiety is particularly important for its ability to intercalate with DNA, disrupting replication and transcription processes .

Comparison with Similar Compounds

  • 1-Methyl-3-(quinoxalin-2-yl)pyrrolidin-2-one
  • 3-Methylquinoxaline-2-carbaldehyde
  • 1-Methylpyrrolidin-2-one

Comparison: Compared to these similar compounds, 1-Methyl-3-[(3-methylquinoxalin-2-yl)methylsulfanyl]pyrrolidin-2-one is unique due to the presence of both the quinoxaline and pyrrolidinone moieties, as well as the sulfur linkage. This unique structure contributes to its distinct chemical reactivity and biological activity .

Properties

IUPAC Name

1-methyl-3-[(3-methylquinoxalin-2-yl)methylsulfanyl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3OS/c1-10-13(9-20-14-7-8-18(2)15(14)19)17-12-6-4-3-5-11(12)16-10/h3-6,14H,7-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIQFQRJNUXKBOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N=C1CSC3CCN(C3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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